8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one
CAS No.: 876891-21-3
Cat. No.: VC4257756
Molecular Formula: C21H28N6O3
Molecular Weight: 412.494
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876891-21-3 |
|---|---|
| Molecular Formula | C21H28N6O3 |
| Molecular Weight | 412.494 |
| IUPAC Name | 8-(4-ethylpiperazin-1-yl)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C21H28N6O3/c1-4-25-11-13-26(14-12-25)20-22-18-17(19(28)23-21(29)24(18)2)27(20)10-9-15-5-7-16(30-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
| Standard InChI Key | UXZKSFWSCKGXOS-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C |
Introduction
Synthesis and Chemical Reactions
The synthesis of purine derivatives often involves multi-step reactions, including condensation reactions and nucleophilic substitutions. While specific synthesis details for this compound are not available, general methods for purine synthesis involve starting materials like guanine or adenine, which are modified through various chemical transformations.
Biological Activity
Purine derivatives have been explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. The presence of a piperazine ring, as in the compound of interest, might enhance its ability to interact with biological targets, such as receptors or enzymes.
| Biological Activity | Potential Applications |
|---|---|
| Anticancer | Inhibition of cell proliferation. |
| Anti-inflammatory | Reduction of inflammatory responses. |
| Antiviral | Inhibition of viral replication. |
Research Findings and Future Directions
While specific research findings on 8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one are not available, studies on similar purine derivatives suggest that these compounds can exhibit significant biological activity. Future research should focus on synthesizing this compound and evaluating its pharmacological properties to determine its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume